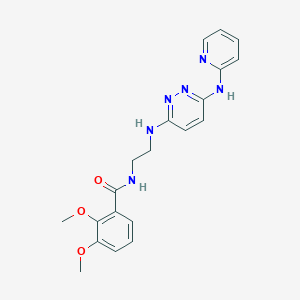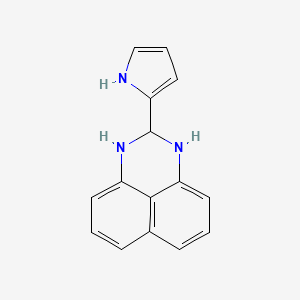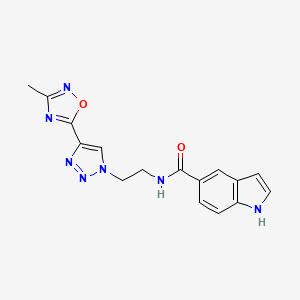![molecular formula C26H25OP B2891870 (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole CAS No. 1884594-02-8](/img/structure/B2891870.png)
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a useful research compound. Its molecular formula is C26H25OP and its molecular weight is 384.459. The purity is usually 95%.
BenchChem offers high-quality (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electroluminescent Device Applications
This compound and its derivatives have been extensively studied for their potential applications in organic light-emitting diodes (OLEDs). The design and synthesis of novel anthracene derivatives, including those similar in structure to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, have shown promising results as n-type emitters for electroluminescent devices. These compounds exhibit good thermal stability, glass transition temperatures, and solvatochromism, making them suitable for use in OLEDs due to their superior performance and high potential for employment in light-emitting applications (Mallesham et al., 2014).
Fluorescent Receptors for Metal Ions
Anthracene-based compounds have been developed as 'turn-on' fluorescent receptors with high selectivity and sensitivity for detecting metal ions. A novel receptor demonstrated remarkable selectivity for Cu2+ among numerous metal ions tested, owing to a unique anthracenyl static excimer formation. This feature, combined with the ability to detect metal ions through significant emission intensity changes, suggests the potential of such compounds in metal ion sensing and environmental monitoring applications (Malkondu et al., 2015).
Photomechanical Organic Microcrystals
The synthesis and application of anthracene derivatives have also extended to the development of photomechanical organic microcrystals. These materials exhibit strong photomechanical responses, making them suitable for advanced applications in photomechanical systems. The ability to produce high-quality microcrystals through chemical reactions suggests potential uses in microelectromechanical systems (MEMS) and other devices where light-induced mechanical action is desired (Al‐Kaysi et al., 2015).
Asymmetric Hydrogenation Catalysts
Research into the development of efficient chiral ligands for asymmetric hydrogenation has led to the synthesis of novel 2-phosphino-2,3-dihydrobenzo[d][1,3]oxaphosphole-based ligands. These ligands, when applied in rhodium-catalyzed asymmetric hydrogenation, have demonstrated exceptional enantioselectivities and reactivities. Such advances highlight the compound's role in facilitating the synthesis of pharmaceutically relevant molecules with high chiral purity (Tang et al., 2010).
Propiedades
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-methyl-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25OP/c1-17-27-23-15-9-14-22(25(23)28(17)26(2,3)4)24-20-12-7-5-10-18(20)16-19-11-6-8-13-21(19)24/h5-17H,1-4H3/t17-,28+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXUHULUPBYLBU-YMGMXPECSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-acetyl-1H-thieno[3,2-c]pyrazole-5-carboxylate](/img/no-structure.png)
![1-(2-fluorophenyl)-2-naphthalen-2-ylsulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B2891789.png)


![2-(3,4-dimethoxyphenyl)-7-(4-hydroxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2891796.png)

![3-benzyl-8-fluoro-5-(4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2891798.png)
![[4-[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]pyrimidin-2-yl]phenyl] thiophene-2-carboxylate](/img/structure/B2891799.png)

![Ethyl 4-[2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2891803.png)



![2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine](/img/structure/B2891809.png)